2-(diaminomethylideneamino)ethyl carbamimidothioate;dihydrobromide
2-(diaminomethylideneamino)ethyl carbamimidothioate;dihydrobromide
Potent and high affinity H4 receptor agonist (pKi = 7.5 and pEC50 = 7.3). Additionally shows activity at H3 receptors (pKi = 6.5).
VUF8430 is a histamine H4 receptor agonist (Ki = 31.6 nM). It is selective for histamine H4 over H1 and H3 receptors in radioligand binding assays (Kis = >1 and 1 µM, respectively) and is less active in isolated guinea pig atria, which endogenously expresses high levels of H2 receptors (pD2 = 3.8). VUF8430 inhibits forskolin-induced, cAMP-mediated increases in β-galactosidase activity (EC50 = 50.1 nM). In vivo, VUF8430 (30 mg/kg) enhances HCl-induced formation of gastric lesions in rats. It also reduces mechanical and thermal allodynia in a mouse model of peripheral neuropathy induced by spared nerve injury (SNI).
VUF8430 is a histamine H4 receptor agonist (Ki = 31.6 nM). It is selective for histamine H4 over H1 and H3 receptors in radioligand binding assays (Kis = >1 and 1 µM, respectively) and is less active in isolated guinea pig atria, which endogenously expresses high levels of H2 receptors (pD2 = 3.8). VUF8430 inhibits forskolin-induced, cAMP-mediated increases in β-galactosidase activity (EC50 = 50.1 nM). In vivo, VUF8430 (30 mg/kg) enhances HCl-induced formation of gastric lesions in rats. It also reduces mechanical and thermal allodynia in a mouse model of peripheral neuropathy induced by spared nerve injury (SNI).
Brand Name:
Vulcanchem
CAS No.:
100130-32-3
VCID:
VC20774026
InChI:
InChI=1S/C4H11N5S.2BrH/c5-3(6)9-1-2-10-4(7)8;;/h1-2H2,(H3,7,8)(H4,5,6,9);2*1H
SMILES:
C(CSC(=N)N)N=C(N)N.Br.Br
Molecular Formula:
C4H13Br2N5S
Molecular Weight:
323.06 g/mol
2-(diaminomethylideneamino)ethyl carbamimidothioate;dihydrobromide
CAS No.: 100130-32-3
Cat. No.: VC20774026
Molecular Formula: C4H13Br2N5S
Molecular Weight: 323.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Potent and high affinity H4 receptor agonist (pKi = 7.5 and pEC50 = 7.3). Additionally shows activity at H3 receptors (pKi = 6.5). VUF8430 is a histamine H4 receptor agonist (Ki = 31.6 nM). It is selective for histamine H4 over H1 and H3 receptors in radioligand binding assays (Kis = >1 and 1 µM, respectively) and is less active in isolated guinea pig atria, which endogenously expresses high levels of H2 receptors (pD2 = 3.8). VUF8430 inhibits forskolin-induced, cAMP-mediated increases in β-galactosidase activity (EC50 = 50.1 nM). In vivo, VUF8430 (30 mg/kg) enhances HCl-induced formation of gastric lesions in rats. It also reduces mechanical and thermal allodynia in a mouse model of peripheral neuropathy induced by spared nerve injury (SNI). |
|---|---|
| CAS No. | 100130-32-3 |
| Molecular Formula | C4H13Br2N5S |
| Molecular Weight | 323.06 g/mol |
| IUPAC Name | 2-(diaminomethylideneamino)ethyl carbamimidothioate;dihydrobromide |
| Standard InChI | InChI=1S/C4H11N5S.2BrH/c5-3(6)9-1-2-10-4(7)8;;/h1-2H2,(H3,7,8)(H4,5,6,9);2*1H |
| Standard InChI Key | GPWJSTKHQMIXCA-UHFFFAOYSA-N |
| SMILES | C(CSC(=N)N)N=C(N)N.Br.Br |
| Canonical SMILES | C(CSC(=N)N)N=C(N)N.Br.Br |
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